molecular formula C25H21N3O2 B2860644 8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-99-6

8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2860644
CAS No.: 901021-99-6
M. Wt: 395.462
InChI Key: MKAIBQOMYMUAPM-UHFFFAOYSA-N
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Description

The compound 8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline class, a tricyclic scaffold combining pyrazole and quinoline moieties. These derivatives are pharmacologically significant due to their anti-inflammatory, anticancer, and receptor-binding properties . The ethoxy group at position 8 and the 4-methoxyphenyl substituent at position 1 likely enhance electron density and bioavailability, while the phenyl group at position 3 contributes to steric and electronic modulation .

Properties

IUPAC Name

8-ethoxy-1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-3-30-20-13-14-23-21(15-20)25-22(16-26-23)24(17-7-5-4-6-8-17)27-28(25)18-9-11-19(29-2)12-10-18/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAIBQOMYMUAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazoloquinoline core with ethoxy and methoxyphenyl substituents. The synthesis typically involves multi-step organic reactions, including the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate and subsequent cyclization with hydrazine hydrate to form the pyrazole ring .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced inflammation .
  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Biological Activities

The compound has been evaluated for several biological activities:

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxicity against multiple cancer cell lines. For example, it showed promising results in inhibiting the growth of MCF-7 (breast cancer) and K-562 (leukemia) cells. The mechanism involves modulation of cell cycle progression and induction of apoptosis .

Anti-inflammatory Properties

In vitro studies have shown that this compound effectively reduces nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This suggests that it can mitigate inflammatory responses by inhibiting key inflammatory mediators .

Antimicrobial Activity

Preliminary evaluations indicate that the compound possesses antimicrobial properties against various pathogens. It has been tested for minimum inhibitory concentration (MIC) values, demonstrating effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Data Summary Table

Biological Activity Effect Cell Line/Pathogen Mechanism
AnticancerCytotoxicityMCF-7, K-562Induction of apoptosis
Anti-inflammatoryReduced NO productionRAW 264.7 macrophagesInhibition of iNOS and COX-2
AntimicrobialEffectiveStaphylococcus aureus, E. coliInhibition of bacterial growth

Case Studies

  • Cytotoxic Evaluation : A study assessed the cytotoxic effects of various pyrazoloquinoline derivatives, including this compound. Results indicated IC50 values in the micromolar range for several cancer cell lines, supporting its potential as an anticancer agent .
  • Anti-inflammatory Assessment : In another study focusing on anti-inflammatory activity, the compound was shown to significantly inhibit LPS-induced nitric oxide production in RAW 264.7 cells, comparable to established anti-inflammatory drugs .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[4,3-c]Quinoline Derivatives

Structural and Physicochemical Properties

Key structural variations among analogs include substitutions at positions 1, 3, and 8, which influence molecular weight, lipophilicity (logP), and electronic properties (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight logP Key References
Target Compound 8-ethoxy, 1-(4-methoxyphenyl), 3-phenyl C26H21N3O2 407.47 ~6.5*
8-Ethoxy-1-(4-fluoro-phenyl)-3-p-tolyl (AU13810) 8-ethoxy, 1-(4-fluorophenyl), 3-p-tolyl C25H20FN3O 397.44 6.58
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3-amino, 4-(4-hydroxyphenylamino) C16H13N5O 299.31 2.1
4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) 3-amino, 4-(4-carboxyphenylamino) C17H13N5O2 327.32 1.8
8-Bromo-1-(4-tert-butylphenyl)-3-phenyl (CM904543) 8-bromo, 1-(4-tert-butylphenyl), 3-phenyl C26H22BrN3 456.39 7.1

*Estimated based on analogs in .

Key Observations :

  • The target compound’s higher molecular weight (407.47) compared to AU13810 (397.44) reflects the bulkier 4-methoxyphenyl group versus 4-fluorophenyl.
  • Lipophilicity (logP ~6.5) is comparable to AU13810 (logP 6.58), suggesting similar membrane permeability. Amino-substituted derivatives (e.g., 2i, logP 2.1) are more polar, likely reducing bioavailability but enhancing solubility .
Anti-Inflammatory Effects
  • Target Compound: While direct data are unavailable, structurally similar compounds like 2i and 2m inhibit LPS-stimulated NO production with IC50 values in the submicromolar range (0.5–1.2 μM), comparable to the control 1400W . The ethoxy and methoxy groups may enhance iNOS/COX-2 suppression by stabilizing π-π interactions with target proteins.
  • AU13810: No explicit activity data are reported, but fluorine at position 1 could improve metabolic stability and target affinity .
Electronic and Spectral Properties
  • UV-vis spectra of 4-methoxyquinoline derivatives (e.g., 6d) show λmax at 310–350 nm due to π-π* transitions. The target compound’s 4-methoxyphenyl group likely intensifies absorption at ~340 nm, similar to 6d, which combines electron-donating substituents for enhanced electron density .
  • Fluoro-substituted analogs (e.g., 6a–c ) exhibit reduced absorption intensity compared to chloro derivatives, suggesting the target compound’s methoxy group optimizes charge transfer transitions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions:

Core Formation : Condensation of substituted quinoline precursors with hydrazines to form the pyrazoloquinoline core.

Substituent Introduction : Ethoxy and methoxyphenyl groups are added via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki–Miyaura coupling) .

Purification : Recrystallization or column chromatography ensures >95% purity.

  • Optimization : Reaction parameters (temperature: 80–120°C, solvent: DMF/THF, catalysts: Pd(PPh₃)₄) are tuned to maximize yield (60–75%) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy δ ~1.4 ppm for CH₃, ~4.1 ppm for OCH₂) .
    • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 439.18) .
    • X-ray Crystallography : Resolves bond angles and dihedral distortions in the fused pyrazoloquinoline system .

Q. What preliminary biological screening assays are recommended?

  • In Vitro Assays :

  • Anti-inflammatory : Inhibition of NO production in LPS-stimulated macrophages (IC₅₀ ≤ 1 μM observed in analogs) .
  • Anticancer : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • Key Substituent Effects :

Position Substituent Effect on Activity Source
8-ethoxyEthoxy → Fluoro↑ Selectivity for COX-2
4-methoxyphenylMethoxy → Cl↑ Cytotoxicity (IC₅₀ ↓ 40%)
  • Methodology : Systematic substitution at positions 1, 3, and 8 followed by enzymatic (e.g., COX-2 inhibition) and cellular assays .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : Discrepant IC₅₀ values for anti-inflammatory activity (0.39 μM vs. 1.2 μM).

  • Root Cause : Differences in cell models (RAW 264.7 vs. primary macrophages) or assay conditions (LPS concentration).
  • Resolution : Standardize protocols (e.g., LPS at 100 ng/mL) and validate with orthogonal assays (e.g., ELISA for TNF-α) .

Q. What computational methods predict binding modes with biological targets?

  • Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Glide.
  • Targets : COX-2 (PDB: 5KIR) or PI3K (PDB: 4LZ9).
  • Key Interactions : Ethoxy group forms hydrogen bonds with Arg120 (COX-2), while methoxyphenyl engages in π-π stacking .
    • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å confirms stable complexes) .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Approaches :

Prodrug Design : Introduce phosphate esters at the ethoxy group for enhanced aqueous solubility .

Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI < 0.2) to improve plasma half-life .

  • Validation : Parallel artificial membrane permeability assay (PAMPA) and in vivo pharmacokinetics in rodent models .

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